Regioisomeric Identity Defines Divergent Application Domains: The 2‑Isomer Is an Established p‑Type Semiconductor (μFET = 0.038 cm²/V·s), While the 5‑Isomer Serves as a Building Block for Bioactive Derivatives
The 2‑positional isomer 2-(benzimidazol-2-yl)quinoline (CAS 14044‑48‑5) has been developed and characterised as a p‑type organic semiconductor with a measured field‑effect carrier mobility μFET = 0.038 cm²/V·s at VDS = 15 V [1]. In contrast, the 4‑isomer 4-(1H‑benzimidazol‑2‑yl)quinoline (CAS 31704‑11‑7) is registered in the ChEBI ontology (CHEBI:109389), but no analogous semiconductor data have been reported [2]. The 5‑isomer (CAS 123995‑39‑1) is primarily documented as a synthetic building block for the preparation of 5‑substituted benzimidazol‑2‑ylquinoline derivatives with demonstrated antioxidant and anti‑inflammatory activities [3]. This application‑domain divergence means that a researcher requiring a quinoline‑benzimidazole core for solution‑processable electronic devices must select the 2‑isomer, whereas a researcher seeking a scaffold that can be elaborated into bioactive small molecules—specifically via the 5‑position—should procure the 5‑isomer.
| Evidence Dimension | Primary demonstrated application domain |
|---|---|
| Target Compound Data | Building block for bioactive 5‑substituted benzimidazol‑2‑ylquinoline derivatives; synthetic elaboration demonstrated via ultrasound‑assisted MK‑10‑catalysed reactions [3] |
| Comparator Or Baseline | 2‑isomer (CAS 14044‑48‑5): p‑type organic semiconductor, μFET = 0.038 cm²/V·s at VDS = 15 V [1]; 4‑isomer (CAS 31704‑11‑7): registered in ChEBI (CHEBI:109389), no semiconductor or bioactive derivative data [2] |
| Quantified Difference | The 2‑isomer's mobility of 0.038 cm²/V·s is a quantitative performance metric in organic electronics that is absent for the 4‑ and 5‑isomers; conversely, the 5‑isomer's synthetic utility for bioactive derivatives is supported by IC₅₀ values (1.56–1.93 μM in DPPH assay) for its downstream products [3] |
| Conditions | 2‑isomer: bottom‑contact organic field‑effect transistor geometry, VDS = 15 V; 5‑isomer derivatives: DPPH radical‑scavenging assay |
Why This Matters
Procurement decisions must align with the intended application domain: the 2‑isomer is the correct choice for organic semiconductor research, while the 5‑isomer is the correct choice for medicinal chemistry programs targeting antioxidant/anti‑inflammatory pathways.
- [1] Chen, T.-R. Synthesis, structure, and field-effect property of 2-(benzimidazol-2-yl) quinoline. Materials Letters, 2005, Vol. 59, Nos. 8–9, pp. 1052–1054. DOI: 10.1016/j.matlet.2004.11.050. View Source
- [2] RGD Ontology Report: 4-(1H-benzimidazol-2-yl)quinoline. CHEBI:109389. Available at: https://www.rgd.mcw.edu/rgdweb/ontology/view.html?acc_id=CHEBI:109389. View Source
- [3] Authors not specified. Ultrasound assisted MK-10 catalyzed new benzimidazole bejeweled quinoline molecular hybrids: Facile synthesis, SAR, molecular modelling and biological evaluation as free radical scavengers and antiinflammatory agents. Journal of Molecular Structure, 2024, Vol. 1305, Article 137702. DOI: 10.1016/j.molstruc.2024.137702. View Source
